molecular formula C20H16N2O3S B2634422 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921870-56-6

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2634422
CAS RN: 921870-56-6
M. Wt: 364.42
InChI Key: CAWVDIOLTCIUEK-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide, also known as BZF-T, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thiazole derivative that has been synthesized through a multi-step procedure, which involves the reaction of benzofuran-2-carboxylic acid with thioamide and subsequent condensation with 4-ethoxyaniline.

Scientific Research Applications

Anticancer Activity

The structural analogs of the compound have shown significant potential in anticancer evaluations. For instance, benzamide derivatives incorporating thiazol and ethoxybenzofuran moieties have been synthesized and tested against various cancer cell lines, exhibiting moderate to excellent anticancer activities. These activities are compared with reference drugs like etoposide, indicating certain derivatives possess higher anticancer activities (Ravinaik et al., 2021).

Antimicrobial and Antifungal Agents

Synthesis efforts have also extended towards antimicrobial and antifungal applications, where derivatives of the compound have been prepared and evaluated for their efficacy against various pathogens. Some newly synthesized compounds have shown significant inhibitory activities against bacterial and fungal strains, with certain molecules outperforming reference drugs. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Narayana et al., 2004).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives has identified some as supramolecular gelators, capable of forming stable gels in specific solvent mixtures. The gelation behavior is attributed to methyl functionality and multiple non-covalent interactions, including π-π interactions and hydrogen bonding. This suggests potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Enzyme Inhibition

Further investigations into the compound's derivatives have led to the identification of potent enzyme inhibitors, such as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These inhibitors show promise in metabolic disorder treatments due to their ability to modulate lipid profiles in vivo (Uto et al., 2009).

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-2-24-16-10-6-9-14-11-17(25-18(14)16)15-12-26-20(21-15)22-19(23)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWVDIOLTCIUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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